Selgantolimod
Overview
Description
Selgantolimod, also known as GS-9688, is a potent and selective oral Toll-Like Receptor 8 (TLR8) agonist . It is currently under development for the treatment of chronic Hepatitis B (CHB) and HIV infection . TLR8 is an endosomal innate immune receptor that recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses .
Synthesis Analysis
The structure-based optimization of a dual TLR7/8 agonist led to the identification of the selective TLR8 clinical candidate Selgantolimod . The chiral amino alcohol ®-2-amino-2-methylhexan-1-ol is a key fragment in the synthesis of Selgantolimod .Molecular Structure Analysis
The molecular formula of Selgantolimod is C14H20FN5O . The structure of Selgantolimod was confirmed by TLR8 binding and a direct ligand interaction with TLR8 residue Asp545 .Chemical Reactions Analysis
Selgantolimod displayed rapid absorption and dose-proportional pharmacokinetics (PK) and pharmacodynamics (PD) activity . Food had minimal effect on PK but resulted in diminished PD activity .Physical And Chemical Properties Analysis
The molecular weight of Selgantolimod is 293.34 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Therapeutic Potential in Chronic Hepatitis B : Selgantolimod, known as GS-9688, is a toll-like receptor 8 agonist under clinical development for CHB treatment. It has shown potential in modulating antiviral and regulatory mediators, contributing to viral control (Amin et al., 2020).
Antiviral Efficacy in the Woodchuck Model : Selgantolimod's antiviral efficacy was evaluated in woodchucks infected with woodchuck hepatitis virus, closely related to hepatitis B virus. This study supports its potential use in treating CHB (Daffis et al., 2020).
Safety and Pharmacodynamics in Healthy Subjects : A Phase Ia study in healthy volunteers assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of selgantolimod. It was generally safe and induced dose-dependent pharmacodynamic responses, supporting further clinical studies in CHB (Reyes et al., 2020).
Evaluation in Chronic Hepatitis B Patients : Selgantolimod was evaluated in patients with CHB, either virally suppressed on oral antiviral treatment or viremic and not on treatment. This study adds to the understanding of its application in diverse CHB patient populations (Gane et al., 2021).
Induction of Immune Cell Responses : A study explored the effects of selgantolimod on immune cell phenotypes in humans. It showed that administration in healthy individuals resulted in activation of multiple immune cell responses, offering insights into its potential antiviral applications (Ayithan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCJUBZBSJQWBW-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Selgantolimod |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.